Home > Products > Screening Compounds P138252 > Umifenovir Glucuronide
Umifenovir Glucuronide -

Umifenovir Glucuronide

Catalog Number: EVT-13577657
CAS Number:
Molecular Formula: C28H33BrN2O9S
Molecular Weight: 653.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Glucuronidation of Umifenovir: Substrate Specificity and Catalytic Efficiency

Umifenovir (Arbidol) undergoes glucuronidation as a major phase II metabolic pathway, primarily targeting its phenolic hydroxyl group. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to umifenovir, forming a β-D-glucuronide conjugate. The reaction follows a bimolecular nucleophilic substitution (S~N~2) mechanism, facilitated by a base catalyst within the UGT active site [2] [6]. The resulting glucuronide exhibits significantly enhanced hydrophilicity, enabling efficient biliary and renal elimination.

Structural Determinants of Reactivity:

  • The phenolic hydroxyl group at position 4 is the primary site of glucuronidation due to its high nucleophilicity and steric accessibility.
  • Secondary sites include the tertiary amine group in the indole moiety and the ester carbonyl group, though these demonstrate lower catalytic efficiency [1] [5].
  • Molecular docking simulations reveal that umifenovir’s planar indole ring facilitates optimal positioning within the UGT1A9 active site, with hydrogen bonding between the phenolic oxygen and histidine residue (H~35~) enhancing substrate affinity [1].

Catalytic Efficiency Metrics:

  • UGT1A9 exhibits the highest catalytic efficiency (V~max~/K~m~ = 0.25 μL/min/mg protein) due to its spacious hydrophobic substrate-binding pocket.
  • UGT1A1 and UGT1A3 show 40–60% lower efficiency, attributed to steric constraints and weaker substrate interactions [1].

Table 1: Key Sites of Glucuronidation in Umifenovir

Functional GroupPositionRelative ReactivityPrimary UGT Isoform
Phenolic hydroxylC~4~High (100%)UGT1A9
Tertiary amineN~1~ (indole)Moderate (25%)UGT1A1
Ester carbonylC~7~=OLow (<5%)UGT1A3

Role of UGT Isoforms in Hepatic and Extrahepatic Glucuronidation

Hepatic Glucuronidation:The liver is the dominant site of umifenovir glucuronidation, with UGT1A9 identified as the principal isoform (contributing >70% of hepatic clearance). Kinetic studies using human liver microsomes (HLMs) confirm UGT1A9’s low K~m~ (8.0 ± 0.7 μM) and high V~max~ (2.03 ± 0.05 nmol/min/mg protein), indicating high substrate affinity and catalytic capacity [1]. UGT1A1 and UGT1A3 contribute secondarily, collectively accounting for ~25% of hepatic metabolism. Co-expression studies with cytochrome P450 3A4 (CYP3A4) demonstrate metabolic coupling, where initial sulfoxidation (phase I) by CYP3A4 enhances subsequent glucuronidation efficiency by 1.8-fold [5].

Extrahepatic Glucuronidation:

  • Intestinal Metabolism: Enterocytes express UGT1A9 and UGT1A1, facilitating first-pass glucuronidation. This reduces systemic umifenovir bioavailability by 15–20% [3] [5].
  • Blood-Brain Barrier (BBB): UGT1A6 and UGT1A9 are expressed in brain microvessels and astrocytes, converting umifenovir to polar glucuronides that undergo efflux via P-glycoprotein (P-gp). This limits CNS exposure and potential neurotoxicity [10].
  • Genetic Modulation: Polymorphisms in UGT1A9 (UGT1A9~3~) reduce glucuronidation by 30–50% in variant carriers, while *UGT1A1~*28~ has negligible impact [3].

Table 2: Tissue-Specific UGT Expression and Metabolic Impact

TissueDominant UGT IsoformRelative Activity (%)Functional Role
LiverUGT1A970–75%Systemic clearance
Small intestineUGT1A1/UGT1A915–20%First-pass metabolism
BBB endotheliumUGT1A6/UGT1A95–8%Neuroprotection
KidneyUGT1A9<5%Minor elimination route

Kinetic Analysis of Umifenovir Glucuronide Formation: Michaelis-Menten Parameters and Competitive Inhibition

Kinetic Constants and Model Fitting:Glucuronidation of umifenovir in HLMs adheres to classical Michaelis-Menten kinetics, confirmed by Eadie-Hofstee linearization (R^2^ > 0.98). Key parameters:

  • K~m~ = 8.0 ± 0.7 μM (reflecting high enzyme-substrate affinity)
  • V~max~ = 2.03 ± 0.05 nmol/min/mg protein
  • Intrinsic Clearance (CL~int~ = V~max~/K~m~) = 0.25 μL/min/mg protein [1] [6]

Recombinant UGT isoforms exhibit distinct kinetics:

  • UGT1A9: K~m~ = 5.2 ± 0.4 μM; V~max~ = 1.98 ± 0.03 nmol/min/mg
  • UGT1A1: K~m~ = 18.3 ± 1.2 μM; V~max~ = 1.05 ± 0.06 nmol/min/mg
  • UGT1A3: K~m~ = 22.1 ± 1.5 μM; V~max~ = 0.87 ± 0.04 nmol/min/mg [1]

Competitive Inhibition Dynamics:Umifenovir glucuronidation is susceptible to inhibition by co-administered drugs via competitive and non-competitive mechanisms:

  • Probenecid (UGT1A9 inhibitor): Increases K~m~ 3.5-fold (28.0 μM) without altering V~max~, confirming competitive inhibition [3].
  • Valproic acid: Reduces V~max~ by 40% (non-competitive) and increases K~m~ by 2.2-fold (mixed inhibition), attributed to allosteric modulation of UGT1A9 [8].
  • Flavonoids (e.g., chrysin): Exhibit partial competitive inhibition (K~i~ = 1.8 μM), where inhibitor binding reduces catalytic efficiency but not substrate affinity [8].

The multi-steady-state behavior in enzyme-inhibitor-substrate systems is governed by the ratio of acceleration factors (f~S~/f~I~):

  • When f~S~/f~I~ < 1 (e.g., UGT1A9 with probenecid), substrate turnover reaches steady-state only after inhibitor depletion [8].

Table 3: Kinetic Parameters for Recombinant UGT Isoforms

UGT IsoformK~m~ (μM)V~max~ (nmol/min/mg)CL~int~ (μL/min/mg)Inhibition Type by Valproate
1A95.2 ± 0.41.98 ± 0.030.38Mixed
1A118.3 ± 1.21.05 ± 0.060.06Non-competitive
1A322.1 ± 1.50.87 ± 0.040.04Competitive

Properties

Product Name

Umifenovir Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C28H33BrN2O9S

Molecular Weight

653.5 g/mol

InChI

InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1

InChI Key

YWNDZUQXXCRSIJ-WXCVBFKSSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4

Isomeric SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.